1-(1-Adamantyl)-3,4-dimethylpyridinium bromide
Overview
Description
Adamantane is an organic compound with a formula C10H16. It can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Chemical Reactions Analysis
Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is poorly soluble in water but soluble in hydrocarbons .
Scientific Research Applications
Adamantylation of Pyridine Derivatives
Research into the adamantylation of pyridine derivatives has led to the development of methods for preparing quaternary 1-(adamant-1-yl)pyridinium salts. These studies highlight the catalytic effects of hydroxypyridines and 4-dimethylaminopyridine in the quaternization of pyridine with adamantyl bromide, offering insights into the synthesis of these compounds under mild conditions (Shadrikova, Golovin, & Klimochkin, 2015).
Dinuclear Metal Complex Synthesis
Another application is in the synthesis and structural analysis of dinuclear metal complexes. For instance, the reaction of 1-adamantylzinc bromide with nickel bromide derivatives led to the formation of a dinuclear metal complex featuring a unique linear bridging hydride ligand. This work not only provided a novel metal complex but also contributed to the understanding of metal-hydride bonding and reactivity (Vicic, Anderson, Cowan, & Schultz, 2004).
Stereoselective Synthesis in Organic Chemistry
The stereoselective synthesis of trans-2,3-disubstituted 5-amino-4-cyano-2,3-dihydrothiophenes using 1-(1-adamantylcarbonylmethyl)pyridinium bromide demonstrates the compound's role in facilitating specific organic reactions. This research highlights the potential for creating complex organic molecules with precise stereochemical control, which is crucial for the development of pharmaceuticals and advanced materials (Shestopalov, Bogomolova, & Litvinov, 1991).
Material Science Applications
The study of polyamide-imides containing pendent adamantyl groups showcases the use of adamantane derivatives in enhancing the properties of polymers. Such polymers exhibit high thermal stability and good mechanical strength, making them suitable for advanced engineering applications. This research contributes to the development of new materials with tailored properties for specific industrial uses (Liaw & Liaw, 2001).
Molecular Structure and Reactivity Studies
Investigations into the transformations of adamantane-containing compounds, such as the action of trifluoromethanesulfonic acid on tetrahydropyridines, offer deep insights into the molecular structure and reactivity of these compounds. These studies are foundational for understanding complex chemical reactions and designing new chemical processes (Shadrikova, Golovin, Rybakov, & Klimochkin, 2020).
Mechanism of Action
Target of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives can cause the alkylation of co (ii) complexes of β-diketones . This suggests that 1-(1-Adamantyl)-3,4-dimethylpyridinium bromide might interact with its targets through alkylation, leading to changes in the target molecules.
Biochemical Pathways
The high reactivity of adamantane derivatives suggests that they could potentially influence a variety of biochemical pathways .
Result of Action
The alkylation of co (ii) complexes of β-diketones suggests potential changes at the molecular level .
Safety and Hazards
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made it increasingly relevant to summarize and systematize these data .
Properties
IUPAC Name |
1-(1-adamantyl)-3,4-dimethylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N.BrH/c1-12-3-4-18(11-13(12)2)17-8-14-5-15(9-17)7-16(6-14)10-17;/h3-4,11,14-16H,5-10H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEDZJWLTHFDGA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C23CC4CC(C2)CC(C4)C3)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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